molecular formula C6H5O7K3·H2O<br>K3C6H5O7<br>C6H5K3O7 B1195846 Potassium citrate CAS No. 866-84-2

Potassium citrate

Cat. No. B1195846
CAS RN: 866-84-2
M. Wt: 306.39 g/mol
InChI Key: QEEAPRPFLLJWCF-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Synthesis with Bismuth Complexes : Bismuth complexes with citrate have been synthesized using reactions involving bismuth strate, potassium hydroxide, and ammonia. The synthesized bismuth potassium citrate compounds have been characterized by three-dimensional X-ray analysis, which shows their intricate molecular structure (Asato et al., 1993).

  • Analytical Determination Methods : Analytical methods for determining potassium citrate in solutions have been developed, indicating the substance's stability and reproducibility in different environments (Shen Guo-rong, 2008).

Molecular Structure Analysis

  • Crystal Structure with Lithium : The crystal structure of a double salt of potassium dihydrogen citrate and lithium potassium hydrogen citrate monohydrate shows complex coordination involving potassium ions and lithium ions. This structure is characterized by multiple hydrogen bonds and water molecule interactions (Zacharias & Glusker, 1993).

Chemical Reactions and Properties

  • Interactions with Nickel Complexes : The structure of a nickel-citrate complex indicates how citrate can bind to metal ions, suggesting its ability to form stable complexes with various metals (Baker et al., 1983).

  • Molybdenum(VI) Complexes : Studies on molybdenum(VI) citrato complexes reveal insights into how potassium citrate can interact with molybdenum, leading to the formation of distinct molecular structures (Zhou et al., 2000).

Physical Properties Analysis

  • Potassium Citrate in Buffer Solutions : Potassium dihydrogen citrate solutions exhibit pH values close to primary standard pH buffer solutions, indicating the compound's role in maintaining pH stability in various applications (Lito et al., 2003).

Scientific Research Applications

  • Treatment of Renal Calculi : Potassium citrate is a significant therapeutic approach for the medical control of stone disease, particularly in managing renal tubular acidosis with calcium stones, hypocitraturic calcium oxalate nephrolithiasis, and uric acid lithiasis (Pak, 1987).

  • Use in Cardiac Surgery : It has been used in open cardiac surgery for elective cardiac arrest, aiding in modern techniques of such surgeries (Gerbode & Melrose, 1958).

  • Formulation in Effervescent Tablets : Potassium citrate is formulated in effervescent tablets, intended for reducing calcium oxalate and urate kidney stones (Aslani & Fattahi, 2013).

  • Preventing Recurrent Calcium Kidney Stones : It is used to prevent recurrent calcium kidney stones by increasing urinary pH and enhancing urinary citrate excretion (Brett, 2009).

  • Safety in Long-term Treatment : Long-term combined treatment with potassium citrate and thiazide in nephrolithiasis does not lead to hypokalemia or hypochloremic metabolic alkalosis (Odvina et al., 2003).

  • Impact on Calcium Phosphate Stones : It is prescribed to decrease stone recurrence in patients with calcium nephrolithiasis, though its effects on urine supersaturation and stone formation are complex (Krieger et al., 2015).

  • Combination Therapy with Magnesium Chloride : Adding magnesium chloride to potassium citrate therapy can be more effective in reducing urinary stone size than potassium citrate alone (Niroomand et al., 2016).

  • Spaceflight Applications : It is tested as a countermeasure to reduce the risk of renal stone formation in astronauts on the International Space Station (Whitson et al., 2004).

  • Dosage in Pediatric Renal Tubular Acidosis : Effective in treating distal renal tubular acidosis in children, with specific dosage recommendations for correcting urinary abnormalities and preventing nephrolithiasis (Domrongkitchaiporn et al., 2002).

  • Effects on Bone Turnover : Combined treatment with potassium citrate and calcium citrate can inhibit bone resorption in postmenopausal women by providing an alkali load and increasing absorbed calcium (Sakhaee et al., 2005).

  • Treatment of Dentin Hypersensitivity : Potassium citrate is used in formulations for treating dentin hypersensitivity, with clinical trials showing significant reductions in sensitivity (Orchardson & Gillam, 2000).

Safety And Hazards

Potassium citrate may cause serious side effects such as severe vomiting or stomach pain, high blood potassium, and signs of stomach bleeding . It should not be used if you have high levels of potassium in your blood (hyperkalemia), kidney failure, a bladder or kidney infection, untreated or uncontrolled diabetes, an adrenal gland disorder, a blockage in your intestines, problems with your esophagus, stomach, or intestines that affect swallowing or digestion, a peptic ulcer in your stomach, wasting syndrome, a large tissue injury (such as a severe burn), if you are dehydrated or malnourished, or if you take a “potassium-sparing” diuretic .

Future Directions

Potassium citrate is rapidly absorbed when given by mouth, and is excreted in the urine . Since it is an alkaline salt, it is effective in reducing the pain and frequency of urination when these are caused by highly acidic urine . It is used for this purpose in dogs and cats, but is chiefly employed as a non-irritating diuretic . It is also used as an alkalizing agent in the treatment of mild urinary tract infections, such as cystitis . Future directions for the use of Potassium citrate could include further exploration of its effects on bone health, as suggested by a study that found it prevents increased osteoclastogenesis resulting from acidic conditions .

properties

IUPAC Name

tripotassium;2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.3K/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEAPRPFLLJWCF-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

K3C6H5O7, C6H5K3O7
Record name potassium citrate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Potassium_citrate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6100-05-6 (Parent)
Record name Potassium citrate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8027325
Record name Tripotassium citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8027325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

After oral administration of potassium citrate, its metabolism yields alkaline load. Potassium Citrate therapy appears to increase urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate. In addition to raising urinary pH and citrate, Potassium Citrate increases urinary potassium by approximately the amount contained in the medication. In some patients, Potassium Citrate causes a transient reduction in urinary calcium.
Record name Potassium citrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Potassium Citrate

CAS RN

866-84-2, 7778-49-6
Record name Potassium citrate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citric acid, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium citrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tripotassium citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8027325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POTASSIUM CITRATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86R1NVR0HW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Effervescent Tablets and Granules were prepared using standards techniques known to persons skilled in the art. For Example: From one 20 mg duloxetine capsule, granules were emptied into mortar and pestle to prepare fine powder. A homogeneous mixture of effervescent duloxetine powder was obtained by diluting the above powdered duloxetine with about 958 mg sodium bicarbonate USP, about 832 mg citric acid USP and about 312 mg potassium carbonate USP. This powder reacted with the 60 ml water to create effervescence resulting in a bubbling solution of duloxetine with sodium citrate and potassium citrate as principal antacids
[Compound]
Name
one
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
832 mg
Type
reactant
Reaction Step Four
Quantity
312 mg
Type
reactant
Reaction Step Four
Quantity
958 mg
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

An aqueous solution of potassium citrate was prepared by adding 132 grams of potassium hydroxide (KOH, 85% pure) and 210 grams of citric acid monohydrate to 695 grams of distilled water. To this, 15.2 grams of acetaldehyde/diacetyl flavorant was added. After mixing, the mixture was transferred to a Niro spray dryer, which maintained an inlet air temperature of 120° C. and an outlet air temperature of 90° C. The resultant free-flowing powder was hygroscopic and collapsed in storage over night.
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step One
Name
Quantity
695 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In one embodiment, the pre-polish cleaner is formed from citric acid and potassium citrate, and has a pH in the lower end of the above-described range; more particularly it has a pH in the range of 2.5 to 4. In one illustrative embodiment, the pre-polish cleaner is formed by combining, with water, 40 g/l of anhydrous citric acid and 40 g/l of potassium citrate monohydrate. In other embodiments of the present invention, the cleaning solution is formed from a combination of citric acid and potassium citrate wherein the amount of citric acid is in the range of 0 to 40 g/l and the amount of potassium citrate is in the range of 0 to 40 g/l, and wherein the total number of g/l is greater than 0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Six powder mixes of potassium calcium citrate were prepared; their compositions are presented in Table 3. Calcium was provided as calcium carbonate. By adding equivalent amount of citric acid, calcium carbonate was allowed to dissolve in water or gastric juice by reacting with citric acid to form soluble calcium citrate. Potassium was provided as potassium citrate. When the premix of calcium carbonate, citric acid and potassium citrate was dissolved in water, the resulting aqueous preparations delivered the same single doses of calcium and potassium, as provided by the usual single doses of commercial calcium citrate and potassium citrate; that is, 20 mEq (400 mg) of calcium and 20 mEq of potassium, respectively. Preparation A contained just the amount of total citrate (40 mEq) to neutralize total amount of calcium and potassium cations (40 mEq). Thus, the molar ratio of Preparation A was 2:1:1.33, since each dose in 250 cc yielded 20 mmol potassium, 10 mmol calcium, and 1.33 mmol citrate (40 mEq divided by a valence of 3). The chemical composition of Preparation A was identical to a single dose of combined calcium citrate and potassium citrate treatment described in Examples 1 and 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium citrate
Reactant of Route 2
Potassium citrate
Reactant of Route 3
Potassium citrate
Reactant of Route 4
Potassium citrate
Reactant of Route 5
Potassium citrate
Reactant of Route 6
Potassium citrate

Citations

For This Compound
32,400
Citations
M Marangella, M Di Stefano, S Casalis, S Berutti… - Calcified Tissue …, 2004 - Springer
… to evaluate whether potassium citrate favorably affects bone … 3-month course of potassium citrate supplementation (0.08–0.1 … an alkaline salt, such as potassium citrate, can reduce bone …
Number of citations: 143 link.springer.com
CYC Pak, C Fuller, K Sakhaee, GM Preminger… - The Journal of …, 1985 - Elsevier
… with a liquid preparation of potassium citrate, which we prepared by mixing potassium citrate in distilled water at a concentration of 2 mEq./ml. When potassium citrate in a slow release …
Number of citations: 335 www.sciencedirect.com
P Barcelo, O Wuhl, E Servitge, A Rousaud… - The Journal of …, 1993 - Elsevier
… to potassium citrate were mild causing only 2 patients in the potassium citrate group and 1 … In summary, our randomized trial showed the efficacy of potassium citrate in preventing new …
Number of citations: 478 www.sciencedirect.com
CYC Pak, K Sakhaee, C Fuller - Kidney international, 1986 - Elsevier
… that potassium citrate … potassium citrate in the management of uric acid nephrolithiasis. It represents biochemical and clinical results of our long—term clinical trial with potassium citrate …
Number of citations: 291 www.sciencedirect.com
K Sakhaee, M Nicar, K Hill, CYC Pak, K Sakhaee - Kidney international, 1983 - Elsevier
… , from 5.35 0.18 so to 6.68 0.14 for potassium citrate and 6.73 … During potassium citrate therapy, urinary calcium … pH, and (2) potassium citrate may prevent the complication of calcium …
Number of citations: 359 www.sciencedirect.com
FJ He, ND Markandu, R Coltart, J Barron… - …, 2005 - Am Heart Assoc
… potassium chloride with potassium citrate (96 mmol/d, each … 138±12/88±6 mm Hg with potassium citrate (24-hour urinary … potassium chloride and potassium citrate, mean difference (95…
Number of citations: 109 www.ahajournals.org
KF Moseley, CM Weaver, L Appel… - Journal of Bone and …, 2013 - Wiley Online Library
… change in calcium balance between potassium citrate 60 mmol/d and potassium citrate 90 mmol/d (Fig. 1C). Intact PTH decreased in both potassium citrate treatment groups, reaching …
Number of citations: 92 asbmr.onlinelibrary.wiley.com
CY Pak - Mineral and electrolyte metabolism, 1994 - europepmc.org
… duplicate its actions, that potassium citrate may have a beneficial bone-… Finally, the research on potassium citrate has led to two … to potassium citrate in the management of stone disease. …
Number of citations: 268 europepmc.org
JM Peacock, R Orchardson - Journal of clinical periodontology, 1999 - Wiley Online Library
… (1991), our data suggest that preparations containing potassium citrate or tartrate could be … Markowitz & Kim (1992) also measured the effects of potassium citrate on intradental nerve …
Number of citations: 171 onlinelibrary.wiley.com
GM Preminger, K Sakhaee, CYC Pak - The Journal of urology, 1988 - Elsevier
… We compared the effects of potassium citrate to those of … a control phase, during potassium citrate treatment (80 mEq. … Potassium citrate caused a decrease in urinary calcium and …
Number of citations: 108 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.